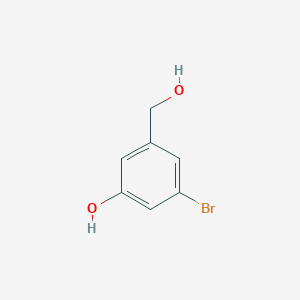

3-Bromo-5-(hydroxymethyl)phenol

Description

BenchChem offers high-quality 3-Bromo-5-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQASJNBXHBOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301763 | |

| Record name | 3-Bromo-5-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020336-51-9 | |

| Record name | 3-Bromo-5-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020336-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-hydroxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-(hydroxymethyl)phenol CAS number 1020336-51-9

An In-Depth Technical Guide to 3-Bromo-5-(hydroxymethyl)phenol (CAS: 1020336-51-9): Properties, Synthesis, and Applications in Chemical Research

Introduction and Overview

3-Bromo-5-(hydroxymethyl)phenol, registered under CAS number 1020336-51-9, is a substituted aromatic alcohol of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a phenol ring substituted at the 3- and 5-positions with a bromine atom and a hydroxymethyl group, respectively. This trifunctional arrangement—a reactive phenolic hydroxyl, a versatile benzylic alcohol, and a bromine atom amenable to cross-coupling reactions—makes it a highly valuable and versatile building block for the synthesis of more complex molecular architectures.[2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a logical and robust synthetic pathway based on established chemical principles, outline methods for its characterization, and explore its reactivity and potential applications as a key synthetic intermediate.

Caption: Chemical structure of 3-Bromo-5-(hydroxymethyl)phenol.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for 3-Bromo-5-(hydroxymethyl)phenol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1020336-51-9 | [1][3][4][5] |

| Molecular Formula | C₇H₇BrO₂ | [1][2][4] |

| Molecular Weight | 203.03 g/mol | [1][2][6] |

| IUPAC Name | 3-bromo-5-(hydroxymethyl)phenol | [1] |

| Synonyms | 3-Bromo-5-hydroxybenzyl alcohol, 5-Bromo-3-hydroxybenzyl alcohol | [1][2] |

| Appearance | White to off-white crystalline solid (Typical) | [7] |

| SMILES | C1=C(C=C(C=C1O)Br)CO | [1][2] |

| InChIKey | UUQASJNBXHBOSN-UHFFFAOYSA-N | [1][3] |

| Polar Surface Area (PSA) | 40.5 Ų | [1] |

| LogP (Computed) | 1.647 | [3] |

| Storage Temperature | 2-8°C (Recommended for long-term stability) | [5][6] |

Synthesis and Purification Protocol

While a specific, dedicated synthesis is not widely published in peer-reviewed literature, a robust and logical synthetic route can be designed from commercially available precursors by applying fundamental principles of organic chemistry. The most direct approach involves the selective reduction of the corresponding aldehyde, 3-bromo-5-hydroxybenzaldehyde.

The causality behind this choice is chemoselectivity. A mild reducing agent is required to selectively reduce the aldehyde functional group to a primary alcohol without affecting the aromatic ring or causing reductive cleavage of the carbon-bromine bond. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent selectivity for carbonyl compounds, operational simplicity, and safety profile.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reduction of 3-Bromo-5-hydroxybenzaldehyde

This protocol is a self-validating system. Successful synthesis will yield a product with distinct spectroscopic signatures (NMR, MS, IR) that differ predictably from the starting material, confirming the conversion.

-

Reaction Setup:

-

To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice-water bath. The choice of methanol as a solvent is critical as it readily dissolves the starting material and the borohydride reagent.

-

-

Reagent Addition:

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. The slight excess of NaBH₄ ensures complete conversion of the aldehyde. The slow, portion-wise addition is a safety measure to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

Causality Insight: The hydride (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde, which, after protonation from the solvent, yields the primary alcohol.[8][9]

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and effervescence ceases. This step neutralizes the borate salts and any remaining reagent.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

To the remaining aqueous residue, add ethyl acetate to extract the organic product. Perform the extraction three times to ensure maximum recovery.

-

Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent is optimized to achieve clear separation of the product from any unreacted starting material or non-polar impurities.

-

-

Final Product:

-

Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum to yield 3-Bromo-5-(hydroxymethyl)phenol as a crystalline solid.

-

Spectroscopic Characterization

Validation of the final product's identity and purity is paramount. The following are the expected spectroscopic characteristics that confirm a successful synthesis.

-

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the three non-equivalent aromatic protons, a singlet for the two benzylic protons of the -CH₂OH group, and broad singlets for the two -OH protons (phenolic and alcoholic), which are typically exchangeable with D₂O.

-

Mass Spectrometry (MS): The mass spectrum is a definitive tool for confirming the presence of bromine. It will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio), which is the signature isotopic pattern for a molecule containing one bromine atom.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcohol groups. Other key signals include C-O stretching bands and peaks corresponding to aromatic C-H and C=C bonds.

Reactivity and Applications in Synthesis

3-Bromo-5-(hydroxymethyl)phenol is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

Caption: Key reactive sites and corresponding synthetic transformations.

-

The Aryl Bromide: The carbon-bromine bond is arguably the most powerful synthetic handle on the molecule. It serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This capability is central to library synthesis in drug discovery programs.[11]

-

The Phenolic Hydroxyl: The acidic proton of the phenol can be easily removed by a base, forming a phenoxide. This nucleophile can then participate in Williamson ether synthesis (O-alkylation) or react with acyl chlorides to form esters. These modifications are often used to modulate a molecule's solubility, lipophilicity, and metabolic stability.

-

The Benzylic Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, DMP). Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) or directly to a benzyl halide, opening pathways for nucleophilic substitution reactions to introduce a different set of functionalities.

The presence of these three distinct reactive centers makes 3-Bromo-5-(hydroxymethyl)phenol an exemplary scaffold for building molecular diversity, enabling researchers to systematically explore chemical space in the pursuit of novel therapeutics and functional materials.[2]

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-5-(hydroxymethyl)phenol is essential for ensuring laboratory safety. The compound is classified as an irritant and is harmful if ingested.[1][12]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [1][12] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [1][5][12] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [1][5][12] |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation | [1][5][12] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability.[6]

References

-

PubChem Compound Summary for CID 59496812, 3-Bromo-5-hydroxybenzenemethanol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 12648409, 3-Bromo-5-methylphenol. National Center for Biotechnology Information. [Link]

-

3-Bromo-5-(hydroxymethyl)phenol | CAS#:1020336-51-9. Chemsrc. [Link]

-

3-bromo-5-(hydroxymethyl)phenol. AOBChem USA. [Link]

-

Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. National Institutes of Health (PMC). [Link]

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]

-

3-Bromo-5-hydroxybenzyl Alcohol | CAS No : 1020336-51-9. Pharmaffiliates. [Link]

-

Synthesis and paroxonase activities of novel bromophenols. Taylor & Francis Online. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Institutes of Health (PMC). [Link]

-

A scalable and green one-minute synthesis of substituted phenols. Royal Society of Chemistry. [Link]

- The synthetic method of the bromophenol of 3 amino 4 - Google Patents.

-

Safety Data Sheet: Phenol. Carl ROTH. [Link]

-

Safety Data Sheet: Phenol. Chemos GmbH & Co. KG. [Link]

-

The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. ResearchGate. [Link]

-

Ring reactions of phenol. Chemguide. [Link]

-

Our Products. Orbit Chem Pharmaceuticals Pvt. Ltd. [Link]

Sources

- 1. 3-Bromo-5-hydroxybenzenemethanol | C7H7BrO2 | CID 59496812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 3-Bromo-5-(hydroxymethyl)phenol | CAS#:1020336-51-9 | Chemsrc [chemsrc.com]

- 4. 1020336-51-9|3-Bromo-5-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 5. aobchem.com [aobchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [guidechem.com]

- 8. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. chemos.de [chemos.de]

3-Bromo-5-(hydroxymethyl)phenol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(hydroxymethyl)phenol

Introduction

3-Bromo-5-(hydroxymethyl)phenol is a valuable substituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its trifunctional nature, featuring a phenol, a benzyl alcohol, and a bromine atom, allows for a diverse range of chemical transformations. This makes it a significant intermediate for researchers in drug development and materials science, where the precise placement of functional groups is crucial for designing molecules with specific biological activities or material properties.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-(hydroxymethyl)phenol. It explores viable synthetic strategies and details the analytical techniques used to confirm the structure and purity of the compound.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-bromo-5-(hydroxymethyl)phenol[1] |

| Synonyms | 3-Bromo-5-hydroxybenzyl alcohol, 5-Bromo-3-hydroxybenzyl alcohol |

| CAS Number | 1020336-51-9[1] |

| Molecular Formula | C₇H₇BrO₂[1] |

| Molecular Weight | 203.03 g/mol [1] |

| Appearance | Expected to be a solid |

Synthesis of 3-Bromo-5-(hydroxymethyl)phenol

Two primary retrosynthetic pathways are considered for the synthesis of 3-Bromo-5-(hydroxymethyl)phenol.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Bromo-5-(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(hydroxymethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and detailed interpretation of the NMR spectra, offering insights into the structural elucidation of this substituted phenol. The guide further outlines detailed experimental protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy. Through a combination of theoretical principles, empirical data, and practical considerations, this whitepaper serves as an essential resource for the characterization of 3-Bromo-5-(hydroxymethyl)phenol and related aromatic compounds.

Introduction: The Structural Significance of 3-Bromo-5-(hydroxymethyl)phenol

3-Bromo-5-(hydroxymethyl)phenol is a substituted aromatic compound featuring a phenol, a brominated carbon, and a hydroxymethyl group. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The precise arrangement of its functional groups dictates its reactivity and biological activity, making unambiguous structural confirmation paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will provide a detailed theoretical and practical overview of the ¹H and ¹³C NMR spectra of 3-Bromo-5-(hydroxymethyl)phenol.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-Bromo-5-(hydroxymethyl)phenol is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Theoretical Chemical Shift Prediction (¹H NMR)

The chemical shifts of the aromatic protons can be estimated using an additive model based on the substituent chemical shift (SCS) effects of the bromo, hydroxyl, and hydroxymethyl groups on the chemical shift of benzene. The chemical shift of benzene is solvent-dependent; for this prediction, we will use the value of 7.26 ppm as a reference for a solution in chloroform-d (CDCl₃)[1].

The predicted chemical shifts for the aromatic protons (H-2, H-4, and H-6) are calculated as follows:

-

δ(H) = δ(benzene) + ΣSCS

Where ΣSCS is the sum of the substituent chemical shift increments for each substituent relative to the proton of interest.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | ~7.15 | t | ~1.9 |

| H-4 | ~6.99 | t | ~1.9 |

| H-6 | ~6.87 | t | ~1.9 |

| -CH₂- | ~4.65 | s | - |

| Ar-OH | ~5.0-6.0 | br s | - |

| -CH₂OH | ~1.5-2.5 | br s | - |

Note: Predicted chemical shifts are estimations and may vary based on solvent, concentration, and temperature.

Rationale Behind the Spectral Features

-

Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are chemically non-equivalent and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The hydroxyl group is an activating, ortho-, para-directing group, causing an upfield shift (to lower ppm) of the protons at the ortho and para positions. Conversely, the bromine atom is a deactivating, ortho-, para-directing group with a deshielding effect. The hydroxymethyl group has a weaker electronic effect. The interplay of these substituent effects results in the predicted chemical shifts. The protons at positions 2, 4, and 6 will each appear as a triplet due to meta-coupling with their two neighboring aromatic protons. The meta-coupling constant (⁴J) in benzene rings is typically small, around 1-3 Hz.

-

Hydroxymethyl Protons (-CH₂-): The two protons of the hydroxymethyl group are equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the electronegative oxygen atom, placing them in the benzylic proton region, typically around 4.5-5.0 ppm.

-

Hydroxyl Protons (Ar-OH and -CH₂OH): The chemical shifts of the phenolic and alcoholic hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and their signals may be exchanged with deuterium upon addition of D₂O. The phenolic proton is generally more deshielded than the alcoholic proton.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-5-(hydroxymethyl)phenol will display seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

Theoretical Chemical Shift Prediction (¹³C NMR)

Similar to the ¹H NMR prediction, the ¹³C chemical shifts can be estimated using an additive model with the chemical shift of benzene (128.4 ppm in CDCl₃) as the reference[1].

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-OH) | ~156 |

| C-2 | ~116 |

| C-3 (-Br) | ~123 |

| C-4 | ~124 |

| C-5 (-CH₂OH) | ~143 |

| C-6 | ~115 |

| -CH₂OH | ~64 |

Note: Predicted chemical shifts are estimations and may vary based on solvent and other experimental conditions.

Causality of the Carbon Chemical Shifts

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly influenced by the substituents.

-

C-1 (ipso-carbon to -OH): The oxygen of the hydroxyl group strongly deshields the attached carbon, causing its signal to appear significantly downfield.

-

C-3 (ipso-carbon to -Br): The bromine atom has a moderate deshielding effect on the carbon it is attached to.

-

C-5 (ipso-carbon to -CH₂OH): The hydroxymethyl group has a smaller deshielding effect on the ipso-carbon compared to the hydroxyl and bromo groups.

-

C-2, C-4, and C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the three substituents. The hydroxyl group tends to shield the ortho and para carbons, while the bromo group has a more complex effect.

-

-

Hydroxymethyl Carbon (-CH₂OH): This carbon is attached to an electronegative oxygen atom, which causes its signal to appear in the range of 60-70 ppm, a typical region for sp³-hybridized carbons bonded to oxygen[2].

Experimental Protocols: A Self-Validating System

To obtain high-quality and reproducible NMR spectra of 3-Bromo-5-(hydroxymethyl)phenol, the following detailed experimental protocols should be followed.

Sample Preparation

-

Analyte Purity: Ensure the 3-Bromo-5-(hydroxymethyl)phenol sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenolic compounds. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons[3].

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time[4].

-

Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube[5].

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small amount, as it is volatile). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak can be used as a secondary reference[6].

NMR Data Acquisition

The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

Visualization of Molecular Structure and NMR Correlations

Visual aids are crucial for understanding the relationship between the molecular structure and the resulting NMR spectra.

Figure 2: Predicted ¹H NMR spin-spin coupling network.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectra of 3-Bromo-5-(hydroxymethyl)phenol. By applying the principles of substituent effects and providing robust experimental protocols, this document equips researchers with the necessary knowledge to confidently identify and characterize this important chemical entity. The predicted spectral data, coupled with the provided rationale, serve as a valuable reference for spectral assignment and structural verification. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reliable NMR data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation. [Link]

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

- Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

University of Maryland. (2017). Basic parameters and techniques in 1D NMR. [Link]

-

Western University. NMR SAMPLE PREPARATION. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Liverpool. Chemical shifts. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comprehensive Technical Guide to the Solubility of 3-Bromo-5-(hydroxymethyl)phenol in Organic Solvents

Introduction: Understanding the Significance of Solubility for a Versatile Building Block

3-Bromo-5-(hydroxymethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block in the development of novel pharmaceutical agents and other functional organic molecules is predicated on its reactivity and, critically, its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge informs crucial decisions in reaction engineering, purification strategies, formulation development, and ultimately, the successful translation of laboratory-scale synthesis to viable production processes.

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-(hydroxymethyl)phenol. Moving beyond a simple tabulation of data, this guide delves into the physicochemical principles governing its solubility, offers predictive insights based on its molecular structure, and provides a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties of 3-Bromo-5-(hydroxymethyl)phenol: A Molecular Portrait

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of 3-Bromo-5-(hydroxymethyl)phenol, as detailed in its PubChem entry (CID 59496812), provide a foundation for understanding its behavior in different solvent environments.[1]

| Property | Value | Significance for Solubility |

| Molecular Formula | C₇H₇BrO₂ | Provides the elemental composition. |

| Molecular Weight | 203.03 g/mol | Influences the energy required to overcome crystal lattice forces. |

| XLogP3-AA | 1.4 | Indicates a moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents. |

| Hydrogen Bond Donor Count | 2 | The phenolic hydroxyl and the hydroxymethyl groups can donate hydrogen bonds, favoring solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 2 | The oxygen atoms of the hydroxyl groups can accept hydrogen bonds, enhancing interactions with a wide range of solvents. |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | A moderate TPSA suggests good potential for membrane permeability and interactions with polar solvents. |

The presence of both a lipophilic brominated aromatic ring and hydrophilic hydroxyl groups imparts an amphiphilic character to the molecule. This duality is central to its solubility profile, allowing for a degree of solubility across a spectrum of organic solvents.

Theoretical Framework: The Interplay of Forces Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH – TΔS).[2] A negative ΔG, indicating a spontaneous process, is favored by a negative enthalpy of dissolution (ΔH, exothermic) and a positive entropy of mixing (ΔS). The interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules dictates the overall enthalpy change.

For 3-Bromo-5-(hydroxymethyl)phenol, the following interactions are key:

-

Hydrogen Bonding: The phenolic and benzylic hydroxyl groups are capable of forming strong hydrogen bonds.[3][4] This is a dominant factor in its solubility in protic solvents like alcohols (methanol, ethanol) and in aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). Generally, highly hydroxylated phenolic compounds are more soluble in polar solvents like alcohols.[5]

-

Dipole-Dipole Interactions: The polar C-Br and C-O bonds create a molecular dipole, promoting interactions with polar aprotic solvents such as dichloromethane and dimethyl sulfoxide.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which are the primary mechanism for solubility in non-polar solvents like toluene and hexane. While phenols can be soluble in non-polar solvents, the presence of the polar hydroxyl groups can limit this solubility.[6]

The principle of "like dissolves like" serves as a useful heuristic.[7] Solvents with similar polarity and hydrogen bonding capabilities to 3-Bromo-5-(hydroxymethyl)phenol are expected to be the most effective.

Predicted Solubility Profile of 3-Bromo-5-(hydroxymethyl)phenol

Based on the physicochemical properties and theoretical principles, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solute's hydroxyl groups and the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions are the primary driving force. |

| Aromatic | Toluene, Benzene | Low to Moderate | Van der Waals interactions between the aromatic rings can facilitate some solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Low | The polar functional groups of the solute are not well-solvated by these non-polar solvents. |

It is important to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] The following protocol provides a step-by-step guide for its implementation.

Diagram of the Shake-Flask Solubility Determination Workflow

Sources

- 1. 3-Bromo-5-hydroxybenzenemethanol | C7H7BrO2 | CID 59496812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

The Modern Alchemist's Guide to Phenolic Architectures: A Deep Dive into Electrophilic Aromatic Substitution

Abstract

Phenolic scaffolds are cornerstones in medicinal chemistry, natural product synthesis, and materials science. Their inherent electronic richness makes them prime substrates for electrophilic aromatic substitution (EAS), a powerful tool for molecular elaboration. However, this high reactivity, a double-edged sword, presents significant challenges in achieving regioselectivity and avoiding undesirable side reactions such as polysubstitution and oxidation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core principles and practical applications of EAS reactions on phenols. We will delve into the mechanistic underpinnings of phenol's reactivity, dissect key transformations with field-proven protocols, and explore advanced strategies for precise molecular engineering.

The Phenolic Ring: An Electron-Rich Nucleophile

The hydroxyl (-OH) group of a phenol profoundly influences the reactivity of the aromatic ring. Through a combination of inductive and resonance effects, it acts as a potent activating group, making the ring significantly more nucleophilic than benzene.[1][2]

-

Inductive Effect: The electronegative oxygen atom withdraws electron density from the ring through the sigma bond, a deactivating effect.

-

Resonance Effect: The lone pairs on the oxygen atom are delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions.[2][3] This resonance effect is dominant, leading to a substantial rate enhancement for EAS reactions.[1]

This increased electron density stabilizes the arenium ion intermediate formed during the reaction, lowering the activation energy of the electrophilic attack.[3][4] Consequently, phenols often undergo EAS reactions under much milder conditions than benzene, in some cases without the need for a Lewis acid catalyst.[1][5]

Navigating the Regiochemical Landscape: Ortho, Para, and Meta Considerations

The resonance delocalization of the hydroxyl's lone pairs results in a significant increase in electron density at the ortho and para positions, making the -OH group a strong ortho, para-director.[3][4] The regioselectivity of EAS on phenols is a delicate interplay of several factors:

-

Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, which can favor the formation of the para-substituted product, especially with bulky electrophiles or substituted phenols.[6]

-

Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents can favor monohalogenation by minimizing the ionization of phenol to the more reactive phenoxide ion.[4]

-

Temperature: In some reactions, such as sulfonation, temperature can be a critical determinant of the major product, reflecting thermodynamic versus kinetic control.[4]

Recent advances have focused on developing catalytic systems to override the inherent ortho, para-directivity and achieve the more challenging meta-selective functionalization.[3]

Key Electrophilic Aromatic Substitution Reactions of Phenols: A Practical Guide

This section provides a detailed overview of the most important EAS reactions of phenols, complete with mechanistic insights and illustrative protocols.

Halogenation: Taming a Vigorous Reaction

Due to the high reactivity of the phenolic ring, halogenation can be difficult to control, often leading to polysubstituted products.[7] For instance, the reaction of phenol with bromine water readily yields a white precipitate of 2,4,6-tribromophenol.[1][3]

Controlling Monosubstitution:

Achieving selective monohalogenation requires careful control of reaction conditions. The use of non-polar solvents like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or chloroform at low temperatures can limit the formation of the highly reactive phenoxide ion and favor the formation of monobromophenols.[3][4]

Table 1: Solvent Effects on the Bromination of Phenol

| Solvent | Temperature | Major Product(s) | Reference |

| Water (Bromine Water) | Room Temperature | 2,4,6-Tribromophenol | [3] |

| Carbon Disulfide (CS₂) | 273 K (0 °C) | o-Bromophenol and p-Bromophenol | [4] |

Modern Approaches to Regioselective Halogenation:

Contemporary research focuses on catalytic methods to achieve high regioselectivity. Ammonium salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) have shown excellent ortho-selectivity.[5] The catalyst is believed to form an N-halo intermediate, and the counter-ion plays a crucial role in directing the substitution to the ortho position through hydrogen bonding with the phenolic proton.[5]

Nitration: A Balancing Act of Activation and Oxidation

The nitration of phenol is a classic EAS reaction, but it is complicated by the fact that nitric acid is also a strong oxidizing agent, which can lead to the formation of tarry byproducts.[7]

-

Dilute Nitric Acid: The use of dilute nitric acid at low temperatures (around 298 K) yields a mixture of o-nitrophenol and p-nitrophenol.[3] These isomers can be separated by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[3]

-

Concentrated Nitric Acid: Treatment with concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid).[3]

Protocol for the Selective Nitration of Phenol:

An economical and selective method for the synthesis of o/p-nitrophenols involves controlling physical parameters like acid concentration and temperature. A study reported an optimal yield of 91% (77% ortho and 14% para selectivity) under the following conditions:[8]

-

To 98% phenol in a reaction vessel, add 32.5% nitric acid.

-

Maintain the reaction temperature at 20°C (±2°C).

-

Stir the reaction mixture for 1 hour.

More modern and milder methods utilize reagents like sodium nitrate on wet silica gel, which can provide good yields and selectivity at room temperature.[9]

Sulfonation: A Thermodynamically Controlled Transformation

The sulfonation of phenol with concentrated sulfuric acid is a reversible reaction where the product distribution is highly dependent on the reaction temperature.[4]

-

Kinetic Control (Low Temperature): At room temperature, the reaction favors the formation of the kinetically controlled product, o-hydroxybenzenesulfonic acid.[4]

-

Thermodynamic Control (High Temperature): At higher temperatures (around 373 K or 100°C), the reaction favors the formation of the more stable thermodynamic product, p-hydroxybenzenesulfonic acid.[4]

This temperature-dependent selectivity is a classic example of kinetic versus thermodynamic control in organic synthesis.

Friedel-Crafts Reactions: Navigating the Limitations

While phenols are activated towards Friedel-Crafts reactions, they present several challenges:

-

Alkylation: Friedel-Crafts alkylation of phenols can lead to a mixture of C-alkylated and O-alkylated products. The reaction is also prone to polyalkylation and carbocation rearrangements. However, under certain conditions, such as using HF as a catalyst, para-isomers can be obtained predominantly.[4] The synthesis of the antioxidant Butylated Hydroxytoluene (BHT) from p-cresol is a notable industrial application.[7]

-

Acylation: Friedel-Crafts acylation of phenols is often problematic as the Lewis acid catalyst can coordinate with the phenolic oxygen, deactivating the ring. A more effective approach is the Fries Rearrangement .

The Fries Rearrangement:

This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst (e.g., AlCl₃).[10][11] It is a valuable method for the synthesis of acylphenols.

-

Mechanism: The reaction proceeds through the formation of an acylium carbocation, which then acts as the electrophile in an EAS reaction.[10]

-

Regioselectivity: The ortho/para selectivity is temperature-dependent. Low temperatures favor the para product, while higher temperatures favor the ortho product.[10]

Diagram: The Fries Rearrangement Mechanism

Caption: Mechanism of the Fries Rearrangement.

Named Reactions in Phenolic Chemistry: Unique Transformations

Phenols undergo several unique and synthetically important named reactions that leverage their high reactivity.

Kolbe-Schmitt Reaction: The Gateway to Salicylic Acid

This reaction is of immense industrial importance as it is the primary method for synthesizing salicylic acid, the precursor to aspirin.[12]

-

Procedure: Sodium phenoxide is heated with carbon dioxide under high pressure (100 atm) and temperature (125°C), followed by acidification.[12]

-

Mechanism: The phenoxide ion acts as a nucleophile, attacking the weakly electrophilic carbon dioxide. The reaction is believed to proceed through a complex involving the sodium ion, which favors ortho-carboxylation.[5][12]

Diagram: Kolbe-Schmitt Reaction Workflow

Caption: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction.

Reimer-Tiemann Reaction: Ortho-Formylation

This reaction introduces a formyl (-CHO) group, primarily at the ortho position of a phenol.[3]

-

Reagents: Phenol is treated with chloroform (CHCl₃) in a strong basic solution (e.g., NaOH).[3]

-

Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂), a highly reactive electrophile, which is attacked by the electron-rich phenoxide ion.[4]

Experimental Protocol for the Reimer-Tiemann Reaction (Synthesis of Vanillin from Guaiacol): [12]

-

Prepare a solution of NaOH (4 mol) in water in a suitable reaction vessel.

-

Add guaiacol (2-methoxyphenol, 1 mol) to the sodium hydroxide solution and heat the mixture to 70°C.

-

Slowly add chloroform (1.2 mol) to the reaction mixture while maintaining the temperature at 70°C.

-

After the addition is complete, continue to stir the mixture for several hours at 70°C.

-

Cool the reaction mixture and carefully acidify with dilute H₂SO₄.

-

Extract the products with diethyl ether.

-

Purify the product by distillation or recrystallization.

Strategic Control: The Role of Protecting Groups

The high reactivity of phenols can be a liability, leading to undesired side reactions. Protecting the hydroxyl group is a common strategy to temporarily attenuate its activating effect and allow for more controlled transformations on the aromatic ring or other parts of the molecule.[13]

-

Acetylation: Converting the hydroxyl group to an acetate ester reduces its electron-donating ability, allowing for more selective substitution. The acetyl group can be easily removed by hydrolysis.[7]

-

Ethers: Formation of ethers (e.g., methyl or benzyl ethers) is another common protecting strategy. These are generally stable to bases and can be cleaved under specific conditions.[13]

-

Silyl Ethers: Silyl ethers are widely used in drug synthesis due to their ease of formation and removal under mild conditions.[13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. byjus.com [byjus.com]

- 3. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104262159A - Synthesis method of o-nitrophenol compounds - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. learninglink.oup.com [learninglink.oup.com]

A Technical Guide to the Reactivity of the Hydroxymethyl Group in 3-Bromo-5-(hydroxymethyl)phenol

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxymethyl group in 3-Bromo-5-(hydroxymethyl)phenol. This molecule is a key building block in medicinal chemistry and materials science, and understanding its reactivity is paramount for its effective utilization. This document explores the nuanced electronic environment of the benzylic alcohol, influenced by the meta-positioned bromine and hydroxyl substituents, and details its behavior in key synthetic transformations including oxidation, etherification, and esterification. Each section provides a theoretical framework, field-proven experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Unique Electronic Landscape of 3-Bromo-5-(hydroxymethyl)phenol

3-Bromo-5-(hydroxymethyl)phenol presents a fascinating case study in substituent effects on a benzylic alcohol. The reactivity of the hydroxymethyl group is not governed by simple ortho or para resonance effects, but rather by the inductive and subtle resonance influences of the meta-positioned bromo and hydroxyl groups.

-

Inductive Effects: Both the bromine atom and the phenolic hydroxyl group are electronegative and exert a significant electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density at the benzylic carbon of the hydroxymethyl group, rendering it more electrophilic and potentially influencing the transition states of various reactions.

-

Resonance Effects: The phenolic hydroxyl group is a powerful electron-donating group via resonance (+R), increasing electron density at the ortho and para positions. However, its influence on the meta-positioned hydroxymethyl group is less direct. The bromine atom is a weak deactivator via resonance.

The culmination of these effects results in a hydroxymethyl group that is electronically "deactivated" compared to unsubstituted benzyl alcohol, a critical consideration for reaction design. This guide will dissect the practical implications of this electronic environment on its synthetic transformations.

Oxidation: Selective Conversion to 3-Bromo-5-hydroxybenzaldehyde

The selective oxidation of the primary alcohol in 3-Bromo-5-(hydroxymethyl)phenol to the corresponding aldehyde is a foundational transformation, providing a crucial intermediate for further functionalization. Due to the presence of the electron-withdrawing groups, the benzylic C-H bond is somewhat strengthened, necessitating mild and controlled oxidation conditions to prevent over-oxidation to the carboxylic acid or undesired side reactions involving the phenol.

Recommended Protocol: Swern Oxidation

The Swern oxidation is an exceptionally mild and effective method for this transformation, avoiding the use of heavy metals and proceeding at low temperatures, which preserves the sensitive phenolic group.[1] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species in situ.

Mechanism Overview:

Detailed Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

-

Reagent Addition: The flask is cooled to -78 °C (a dry ice/acetone bath). Oxalyl chloride (1.1 equivalents) is added dropwise to the stirred solution.

-

DMSO Activation: A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred for 15 minutes.

-

Substrate Addition: A solution of 3-Bromo-5-(hydroxymethyl)phenol (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The mixture is stirred for 30 minutes.

-

Base Quench: Triethylamine (5.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature over 45 minutes.

-

Workup: Water is added to the reaction mixture. The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-hydroxybenzaldehyde.

Self-Validation and Causality:

-

Low Temperature: Maintaining a temperature of -78 °C is critical to prevent the decomposition of the reactive intermediate and minimize side reactions.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the reactive species.

-

Order of Addition: The specific order of reagent addition is crucial for the successful formation of the active oxidizing agent.

| Parameter | Value | Rationale |

| Temperature | -78 °C | Stabilizes the reactive chlorosulfonium ion.[1] |

| Equivalents (Oxalyl Chloride) | 1.1 | Ensures complete activation of DMSO. |

| Equivalents (DMSO) | 2.2 | Acts as the primary oxidant. |

| Equivalents (Triethylamine) | 5.0 | Acts as a non-nucleophilic base to promote the final elimination step. |

Etherification: Forming the C-O-C Linkage

Etherification of the hydroxymethyl group offers a route to introduce a variety of functionalities. However, the electron-deficient nature of the benzylic carbon in 3-Bromo-5-(hydroxymethyl)phenol can render standard SN2 conditions, such as the Williamson ether synthesis, less efficient.

Williamson Ether Synthesis: Considerations and Protocol

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For 3-Bromo-5-(hydroxymethyl)phenol, the acidity of the phenolic proton is significantly greater than that of the benzylic alcohol. Therefore, selective deprotonation of the hydroxymethyl group is challenging. A common strategy is to protect the phenol, perform the etherification on the benzylic alcohol, and then deprotect the phenol.

Workflow for Williamson Ether Synthesis (with protection):

Protocol for Phenol Protection and Subsequent Etherification:

-

Phenol Protection: To a stirred solution of 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq) and a suitable base (e.g., diisopropylethylamine, 1.5 eq) in anhydrous DCM at 0 °C, add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with water and brine, dry the organic layer, and concentrate. Purify if necessary.

-

Etherification: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of the protected phenol (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then add the desired alkyl halide (1.1 eq). Allow the reaction to warm to room temperature and stir until completion. Quench carefully with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

-

Deprotection: Dissolve the protected ether in a suitable solvent (e.g., methanol) and add a catalytic amount of strong acid (e.g., HCl). Stir at room temperature until deprotection is complete. Neutralize with a mild base, concentrate, and purify.

Mitsunobu Reaction: An Alternative Approach

The Mitsunobu reaction provides a powerful alternative for etherification under milder, neutral conditions, and can be particularly effective for substrates prone to side reactions under strongly basic conditions.[2] This reaction involves the in-situ activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

Mechanism Overview:

Detailed Experimental Protocol:

-

Reagent Solution: In a flame-dried flask under nitrogen, dissolve 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazine byproducts.

Esterification: Synthesis of Benzylic Esters

Esterification of the hydroxymethyl group is a common strategy to introduce functionalities that can act as prodrug moieties or modify the physicochemical properties of the parent molecule. The reduced nucleophilicity of the hydroxymethyl group in 3-Bromo-5-(hydroxymethyl)phenol suggests that forcing conditions (e.g., high temperatures, strong acids) should be avoided to prevent side reactions.

Steglich Esterification: A Mild and Efficient Method

The Steglich esterification is a highly effective method that proceeds under neutral conditions at room temperature, making it ideal for sensitive substrates.[3][4] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Mechanism Overview:

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of the carboxylic acid (1.1 eq), 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

-

Workup: Wash the filtrate sequentially with 1 M HCl and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

Quantitative Data Comparison for Esterification:

| Method | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄), Heat | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Steglich Esterification | DCC/EDC, DMAP, Room Temp | Mild, neutral conditions, high yields | Urea byproduct can complicate purification |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, 0 °C to RT | Mild, neutral, good for hindered alcohols | Stoichiometric byproducts, cost of reagents |

Chemoselectivity: Benzylic Alcohol vs. Phenol

A key consideration when working with 3-Bromo-5-(hydroxymethyl)phenol is the relative reactivity of the benzylic alcohol versus the phenol.

-

Acidity: The phenolic proton is significantly more acidic (pKa ≈ 10) than the benzylic alcohol proton (pKa ≈ 16). Therefore, under basic conditions, the phenoxide will form preferentially.

-

Nucleophilicity: While the phenoxide is a potent nucleophile, the benzylic alcohol can also act as a nucleophile, particularly under neutral or acidic conditions.

-

Reaction Conditions:

-

Basic Conditions (e.g., Williamson Ether Synthesis): Reaction will likely occur at the phenolic position unless it is protected.

-

Neutral/Mildly Acidic Conditions (e.g., Steglich Esterification, Mitsunobu Reaction): These reactions typically favor reaction at the more nucleophilic benzylic alcohol over the less nucleophilic phenol. However, careful control of stoichiometry and reaction conditions is necessary to ensure selectivity.

-

Conclusion

The hydroxymethyl group of 3-Bromo-5-(hydroxymethyl)phenol, while situated in an electron-deficient environment, is a versatile functional handle for a wide array of synthetic transformations. A thorough understanding of the electronic effects at play, coupled with the selection of appropriate reaction conditions, allows for the selective and high-yielding oxidation, etherification, and esterification of this valuable building block. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently and effectively utilize 3-Bromo-5-(hydroxymethyl)phenol in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

-

IJSDR. (2021). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PubMed. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

-

Publications, A. C. S. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

-

Quora. (2019, April 10). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? Retrieved from [Link]

-

ResearchGate. (2004). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

-

TÜBİTAK Academic Journals. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Retrieved from [Link]

-

ResearchGate. (2023, December 9). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

Sources

Unlocking the Potential of 3-Bromo-5-(hydroxymethyl)phenol: A Strategic Scaffold for Novel Therapeutics

Abstract

3-Bromo-5-(hydroxymethyl)phenol is a deceptively simple molecule poised for significant impact in medicinal chemistry. While not extensively studied itself, its constituent functional groups—a resorcinol core, a strategically placed bromine atom, and a reactive hydroxymethyl handle—represent a powerful triumvirate of functionalities. This guide deconstructs the molecule's architecture to reveal its potential as a versatile scaffold. We will explore data-driven hypotheses for its application in key therapeutic areas, including oncology and infectious diseases, by drawing parallels to established pharmacophores. Furthermore, this document provides actionable synthetic protocols and outlines a strategic screening cascade, offering a comprehensive roadmap for researchers and drug development professionals to unlock the therapeutic promise of this versatile chemical building block.

Molecular Architecture and Strategic Value

3-Bromo-5-(hydroxymethyl)phenol, also known as 3-bromo-5-hydroxybenzyl alcohol, is a substituted aromatic compound with the molecular formula C₇H₇BrO₂.[1] Its structure is built upon a resorcinol (1,3-dihydroxybenzene) framework, a privileged scaffold in medicinal chemistry. The true potential of this molecule lies in the interplay of its three key functional regions, each offering distinct opportunities for therapeutic design.

dot graph "molecular_architecture" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

} endomdot Caption: Key functional regions of 3-Bromo-5-(hydroxymethyl)phenol.

A. The Phenolic Hydroxyl Group: The acidic phenolic hydroxyl provides a crucial anchor for hydrogen bonding interactions with biological targets.[2] Its presence is a hallmark of the resorcinol scaffold, which is known for its role in various therapeutic agents, including topical antiseptics and keratolytics.[3][4] This group can be readily derivatized to ethers or esters to modulate physicochemical properties such as lipophilicity and metabolic stability, or to act as a prodrug moiety.[5]

B. The Bromine Atom: Far from being an inert substituent, the bromine atom is a powerful tool in drug design. It significantly influences the molecule's electronic properties and lipophilicity. Critically, it can participate in halogen bonding, a directional, non-covalent interaction with Lewis basic sites (like carbonyl oxygens in a protein backbone) that can substantially enhance binding affinity and selectivity.[6][7] The strength of this interaction is greater for bromine compared to chlorine, making it a valuable addition to a medicinal chemist's arsenal.[6] Bromination can also block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.[8]

C. The Hydroxymethyl Group: This versatile group serves multiple strategic purposes. As a primary alcohol, it is an excellent hydrogen bond donor and acceptor.[9] More importantly, it is a synthetic handle for a wide array of chemical modifications.[10] It can be oxidized to an aldehyde or carboxylic acid for further derivatization, esterified to create prodrugs, or used as a linker to attach larger chemical moieties, enabling fragment-based drug design approaches.[5][9] The introduction of a hydroxymethyl group can also improve a compound's solubility and overall pharmacokinetic properties.[9]

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | PubChem[1] |

| Molecular Weight | 203.03 g/mol | PubChem[1] |

| IUPAC Name | 3-bromo-5-(hydroxymethyl)phenol | PubChem[1] |

| CAS Number | 1020336-51-9 | PubChem[1] |

Proposed Therapeutic Applications and Mechanistic Rationale

The unique combination of functional groups in 3-Bromo-5-(hydroxymethyl)phenol suggests its utility as a starting scaffold for several therapeutic areas. The following proposals are based on established activities of structurally related compound classes.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Rationale: The resorcinol core is a well-established pharmacophore for tyrosinase inhibition.[11] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for developing skin-lightening agents. Many resorcinol derivatives function as competitive inhibitors of tyrosinase, likely by chelating the copper ions in the enzyme's active site.[11][12] The bromine atom can enhance binding affinity through halogen bonding with residues in the active site and increase lipophilicity, potentially improving skin penetration.

Hypothetical Binding Interaction:

dot graph tyrosinase_binding { graph [fontname="Arial", rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

} endomdot Caption: Hypothetical binding of a derivative in the tyrosinase active site.

Antimicrobial Agents

Rationale: Bromophenols are a class of natural products, particularly abundant in marine red algae, that exhibit a wide range of biological activities, including potent antimicrobial, antiviral, and antioxidant effects.[13][14] The presence of the bromine atom is often crucial for their activity.[15] The resorcinol moiety itself also contributes to antimicrobial action.[3] By derivatizing the 3-Bromo-5-(hydroxymethyl)phenol scaffold, a library of novel compounds can be generated and screened against clinically relevant pathogens, including drug-resistant strains like MRSA.

Kinase Inhibitors in Oncology

Rationale: Halogen bonding has become a key strategy in the design of potent and selective kinase inhibitors.[6] The "hinge" region of the ATP-binding pocket in many kinases features a backbone carbonyl oxygen that can act as a halogen bond acceptor. A bromine atom on a phenyl ring can form a strong interaction at this site, anchoring the inhibitor. The phenolic and hydroxymethyl groups can then be functionalized to form additional hydrogen bonds and occupy adjacent hydrophobic pockets, leading to high-affinity binding.

Enabling Chemistry: Synthetic Diversification Strategies

The value of 3-Bromo-5-(hydroxymethyl)phenol lies in its identity as a versatile building block.[16][17] Its three distinct functional groups can be selectively modified to generate a diverse chemical library for screening.

dot graph "synthesis_workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];

} endomdot Caption: High-level workflow for synthetic diversification.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)

This protocol allows for the introduction of various alkyl or aryl groups at the phenolic position to probe steric and electronic requirements in a binding pocket and to modulate solubility.

1. Reagents and Materials:

- 3-Bromo-5-(hydroxymethyl)phenol

- Potassium carbonate (K₂CO₃), anhydrous

- Desired alkyl halide (e.g., benzyl bromide, ethyl iodide)

- N,N-Dimethylformamide (DMF), anhydrous

- Ethyl acetate

- Saturated sodium bicarbonate solution

- Brine

- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

2. Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 3-Bromo-5-(hydroxymethyl)phenol (1.0 eq).

- Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

- Add anhydrous K₂CO₃ (2.0 eq) to the solution.

- Add the alkyl halide (1.1 eq) dropwise at room temperature.

- Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC.

- Upon completion, cool the reaction to room temperature and pour it into water.

- Extract the aqueous layer three times with ethyl acetate.

- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ether.

Causality: K₂CO₃ is a mild base sufficient to deprotonate the more acidic phenolic hydroxyl over the benzylic alcohol. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The aqueous workup removes the base and excess DMF.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol enables the formation of a new carbon-carbon bond at the bromine position, allowing for the introduction of diverse aryl or heteroaryl moieties. This is a powerful method for exploring structure-activity relationships.[18]

1. Reagents and Materials:

- 3-Bromo-5-(hydroxymethyl)phenol derivative (e.g., from Protocol 1 with a protected alcohol)

- Arylboronic acid (1.2 eq)

- Palladium(II) acetate (Pd(OAc)₂), (0.05 eq)

- Triphenylphosphine (PPh₃), (0.10 eq) or other suitable ligand

- Potassium carbonate (K₂CO₃), aqueous solution (2 M)

- Toluene or 1,4-Dioxane

- Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

2. Procedure:

- Note: It is often necessary to first protect the hydroxymethyl group (e.g., as a silyl ether) to prevent side reactions.

- To a round-bottom flask, add the protected bromo-phenol starting material (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.10 eq).

- Evacuate and backfill the flask with nitrogen three times.

- Add the solvent (e.g., toluene) and the aqueous K₂CO₃ solution.

- Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

- Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

- Purify the crude product by column chromatography.

- If necessary, deprotect the alcohol using standard conditions (e.g., TBAF for a silyl ether).

Causality: The palladium catalyst facilitates the cross-coupling reaction between the aryl bromide and the boronic acid. The base is required for the transmetalation step of the catalytic cycle. The choice of ligand is critical and can significantly impact reaction efficiency.

Proposed Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify promising lead compounds.

dot graph "screening_cascade" { graph [fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#202124"];

} endomdot Caption: A tiered approach for efficient screening and lead identification.

Screening Assays Summary

| Tier | Assay Type | Example Endpoint | Purpose |

| 1 | Biochemical | IC₅₀ vs. Mushroom Tyrosinase | Direct measure of target engagement and potency. |

| 1 | Biochemical | IC₅₀ vs. selected Kinase panel | Identify potential anticancer activity and initial selectivity. |

| 2 | Cell-Based | Melanin reduction in B16-F10 melanoma cells | Confirm cellular activity and assess cytotoxicity. |

| 2 | Cell-Based | Minimum Inhibitory Concentration (MIC) | Determine potency against bacterial strains (e.g., S. aureus). |

| 3 | In Vitro ADME | Human Liver Microsomal Stability | Early assessment of metabolic stability. |

| 3 | Safety | hERG Patch Clamp Assay | Early flag for potential cardiotoxicity. |

Conclusion

3-Bromo-5-(hydroxymethyl)phenol represents a scaffold of high potential, embodying key principles of modern medicinal chemistry. Its three distinct and strategically positioned functional groups provide a robust platform for generating diverse molecular architectures through reliable and well-established synthetic methodologies. The logical integration of a resorcinol core, a halogen bond donor, and a versatile synthetic handle suggests promising avenues for the development of novel therapeutics in areas such as dermatology, infectious disease, and oncology. This guide provides the foundational strategy and actionable protocols to empower researchers to systematically explore the chemical space around this scaffold and translate its inherent potential into tangible drug discovery programs.

References

-

PubChem. 3-Bromo-5-hydroxybenzenemethanol. National Center for Biotechnology Information. [Link]

-

Auffinger, P., et al. (2004). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Angewandte Chemie International Edition. [Link]

-